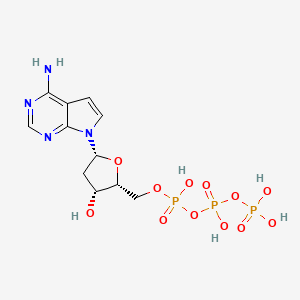
2'-Deoxytubercidin 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxytubercidin 5’-triphosphate is a synthetic analog of deoxyadenosine triphosphate. It is primarily used in molecular biology and biochemistry to improve the quality of DNA sequencing data by reducing electrophoretic mobility abnormalities caused by the compression of guanine or adenine residues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxytubercidin 5’-triphosphate typically involves the chemical triphosphorylation of nucleosides. The primary hydroxyl group at the 5’ position is more reactive than the secondary hydroxyl groups, allowing for selective triphosphorylation without the need for protection . The reaction involves the use of phosphorus oxychloride followed by pyrophosphate and triethylammonium bicarbonate .
Industrial Production Methods: Industrial production of 2’-Deoxytubercidin 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxytubercidin 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides .
Aplicaciones Científicas De Investigación
2’-Deoxytubercidin 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and reactions of nucleotides.
Biology: It is used in DNA sequencing and other molecular biology techniques to improve data quality.
Medicine: It is used in research to understand the mechanisms of various diseases and to develop potential treatments.
Industry: It is used in the production of high-quality DNA sequencing reagents
Mecanismo De Acción
2’-Deoxytubercidin 5’-triphosphate exerts its effects by being incorporated into DNA during replication. It reduces electrophoretic mobility abnormalities caused by the compression of guanine or adenine residues, thereby improving the quality of DNA sequencing data. The compound is phosphorylated at the 5’ position by adenosine kinase, which is essential for its incorporation into DNA .
Comparación Con Compuestos Similares
2’-Deoxyadenosine 5’-triphosphate: A naturally occurring nucleotide used in DNA synthesis.
2’-Deoxycytidine 5’-triphosphate: Another nucleotide analog used in DNA synthesis.
2’-Deoxythymidine 5’-triphosphate: A nucleotide analog used in DNA synthesis.
Uniqueness: 2’-Deoxytubercidin 5’-triphosphate is unique due to its ability to reduce electrophoretic mobility abnormalities, which is not a feature of the other similar compounds. This makes it particularly valuable in improving the quality of DNA sequencing data .
Propiedades
Fórmula molecular |
C11H17N4O12P3 |
|---|---|
Peso molecular |
490.19 g/mol |
Nombre IUPAC |
[[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O12P3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1 |
Clave InChI |
AZJLCKAEZFNJDI-IWSPIJDZSA-N |
SMILES isomérico |
C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















